2-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine
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Overview
Description
2-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine moiety through an oxadiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine involves several steps. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate:
Formation of the Piperidine Intermediate: The next step involves the synthesis of the piperidine intermediate, which is achieved through the reaction of appropriate starting materials under controlled conditions.
Coupling of Intermediates: The pyridine and piperidine intermediates are then coupled together using a suitable coupling agent to form the desired oxadiazole ring.
Final Product Formation: The final step involves the cyclization of the coupled intermediates to form the 1,2,4-oxadiazole ring, resulting in the formation of the target compound.
Industrial production methods for this compound typically involve optimization of reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as flow chemistry and automated synthesis.
Chemical Reactions Analysis
2-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the oxadiazole ring or other functional groups may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can also occur, where the compound is reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activity.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and chemicals with specific properties. It may be used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
3-Methyl-5-(trifluoromethyl)pyrazole: This compound shares the trifluoromethyl group but has a pyrazole ring instead of an oxadiazole ring.
Imidazole Derivatives: Compounds containing the imidazole ring, which may exhibit similar biological activities but differ in their chemical structure.
Pyridine Derivatives: Compounds with a pyridine ring that may have different substituents and functional groups, leading to variations in their properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O2/c1-11-21-14(25-22-11)9-23-7-3-4-12(8-23)10-24-15-13(16(17,18)19)5-2-6-20-15/h2,5-6,12H,3-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKMWZSXAPZBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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